4-(4-Ethylcyclohexyl)-4-methylpentan-2-ol
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Overview
Description
4-(4-Ethylcyclohexyl)-4-methylpentan-2-ol is an organic compound with the molecular formula C14H28O It is a cyclohexane derivative with ethyl and trimethyl substituents, making it a structurally complex molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylcyclohexyl)-4-methylpentan-2-ol typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl and trimethyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylcyclohexyl)-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens are replaced by other nucleophiles like hydroxyl (OH) or amino (NH2) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
4-(4-Ethylcyclohexyl)-4-methylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethylcyclohexyl)-4-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethylcyclohexanol: A simpler analog with similar structural features but lacking the trimethyl groups.
4-Ethyl-1,2,3-trimethylcyclohexane: Another analog with different substitution patterns on the cyclohexane ring.
Uniqueness
4-(4-Ethylcyclohexyl)-4-methylpentan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
10534-30-2 |
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Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
4-(4-ethylcyclohexyl)-4-methylpentan-2-ol |
InChI |
InChI=1S/C14H28O/c1-5-12-6-8-13(9-7-12)14(3,4)10-11(2)15/h11-13,15H,5-10H2,1-4H3 |
InChI Key |
ZFKUKDNUHCDBFK-UHFFFAOYSA-N |
SMILES |
CCC1CCC(CC1)C(C)(C)CC(C)O |
Canonical SMILES |
CCC1CCC(CC1)C(C)(C)CC(C)O |
10534-30-2 | |
Origin of Product |
United States |
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